An In-depth Technical Guide to Bdp 650/665 DBCO: Spectral Properties and Bioorthogonal Labeling
An In-depth Technical Guide to Bdp 650/665 DBCO: Spectral Properties and Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Power of Far-Red Fluorescence and Bioorthogonal Chemistry
In the intricate landscape of modern biological research and therapeutic development, the ability to precisely visualize and track molecular entities in their native environment is paramount. The convergence of advanced fluorescent probes and bioorthogonal chemistry has provided a powerful toolkit for these endeavors. This guide delves into the core photophysical properties and practical applications of Bdp 650/665 DBCO, a far-red fluorescent dye poised for sophisticated biomolecular labeling.
Bdp 650/665 is a borondipyrromethene (BODIPY)-based fluorophore characterized by its sharp excitation and emission peaks in the far-red region of the spectrum, high molar extinction coefficient, and robust quantum yield.[1][2] Its conjugation to dibenzocyclooctyne (DBCO) facilitates its use in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[3][4] This bioorthogonal reaction allows for the covalent attachment of the dye to azide-modified biomolecules with high specificity and efficiency, even within the complex milieu of living systems.[3] The significant hydrophobic nature of the Bdp 650/665 core also makes it suitable for staining lipids and membranes.[4]
This guide will provide a comprehensive overview of the spectral characteristics of Bdp 650/665 DBCO, a detailed protocol for its application in cell labeling, and the underlying principles that govern its utility in advanced research.
Core Photophysical and Chemical Properties
The performance of a fluorophore is dictated by its intrinsic photophysical and chemical properties. Bdp 650/665 DBCO exhibits a favorable combination of characteristics that make it a versatile tool for fluorescence-based applications.
Spectral Characteristics
The defining features of Bdp 650/665 DBCO are its excitation and emission spectra, which lie in the far-red to near-infrared window. This region is particularly advantageous for biological imaging as it minimizes autofluorescence from endogenous cellular components, leading to an improved signal-to-noise ratio.
| Property | Value | Source |
| Excitation Maximum (λex) | 649 nm | [4][5] |
| Emission Maximum (λem) | 667 nm | [4][5] |
| Molar Extinction Coefficient (ε) | 94,000 M⁻¹cm⁻¹ | [4][5] |
| Fluorescence Quantum Yield (Φ) | 0.52 | [4][5] |
| Molecular Formula | C₄₄H₃₈BF₂N₅O₃ | [5] |
| Molecular Weight | 733.6 g/mol | [5] |
Table 1: Key photophysical and chemical properties of Bdp 650/665 DBCO.
The high molar extinction coefficient indicates efficient photon absorption, while the robust quantum yield signifies a high probability of emitting a photon after excitation, contributing to the dye's brightness. Furthermore, the spectral properties of Bdp 650/665 are relatively insensitive to changes in solvent polarity and pH.[4][5]
Chemical Structure and Bioorthogonal Reactivity
The utility of Bdp 650/665 DBCO in bioconjugation is conferred by the dibenzocyclooctyne (DBCO) moiety. This strained alkyne readily and specifically reacts with azide groups via SPAAC, forming a stable triazole linkage without the need for a cytotoxic copper(I) catalyst.[3][6] This bioorthogonality is crucial for applications in live-cell and in vivo imaging.
Figure 1: General structure of Bdp 650/665 DBCO, highlighting the fluorescent core and the reactive DBCO group.
Experimental Protocol: Labeling of Azide-Modified Proteins in Live Cells
This protocol provides a step-by-step guide for the fluorescent labeling of intracellular proteins that have been metabolically engineered to incorporate an azide-containing amino acid.
Principle of the Experiment
The workflow leverages metabolic labeling to introduce azide functionalities onto target proteins within living cells. These azide groups then serve as chemical handles for specific covalent modification with Bdp 650/665 DBCO through a SPAAC reaction.
Figure 2: Experimental workflow for labeling azide-modified proteins with Bdp 650/665 DBCO.
Materials and Reagents
-
Cells of interest cultured on glass-bottom dishes suitable for microscopy
-
Cell culture medium (appropriate for the cell line)
-
Azide-modified amino acid (e.g., L-azidohomoalanine, AHA)
-
Bdp 650/665 DBCO (dissolved in anhydrous DMSO to a stock concentration of 1-10 mM)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
Step-by-Step Methodology
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the normal culture medium with a medium containing the azide-modified amino acid at a pre-determined optimal concentration.
-
Incubate the cells for a period sufficient for protein synthesis and incorporation of the azide-modified amino acid (typically 12-24 hours). The optimal incubation time should be determined empirically for each cell type and experimental goal.
-
-
Cell Preparation for Labeling:
-
Gently aspirate the metabolic labeling medium.
-
Wash the cells twice with warm PBS to remove any unincorporated azide-modified amino acid.
-
-
Bdp 650/665 DBCO Labeling:
-
Prepare a working solution of Bdp 650/665 DBCO in pre-warmed cell culture medium or PBS. The final concentration typically ranges from 5 to 25 µM. It is crucial to determine the optimal concentration to maximize signal while minimizing background.
-
Add the Bdp 650/665 DBCO working solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light. The hydrophobic nature of the dye may necessitate the inclusion of a small percentage of serum or a non-ionic surfactant in the labeling buffer to improve solubility and reduce non-specific binding.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells three to four times with warm PBS to remove unbound dye. Each wash should be for 5 minutes with gentle agitation.
-
-
Fixation and Mounting (Optional):
-
If endpoint analysis is desired, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslip onto a microscope slide using a mounting medium, which may contain a nuclear counterstain like DAPI.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for far-red fluorescence. A Cy5 filter set is generally suitable for Bdp 650/665.[4][7]
-
Excite the sample at approximately 640-650 nm and collect the emission at around 660-700 nm.
-
Acquire images using a sensitive camera, such as a cooled CCD or sCMOS camera.
-
Causality and Self-Validation
-
Rationale for Copper-Free Click Chemistry: The use of SPAAC with DBCO is essential for live-cell applications as it circumvents the cytotoxicity associated with copper catalysts used in traditional click chemistry.[3]
-
Control Experiments for Validation: To ensure the specificity of the labeling, a crucial control experiment involves cells that have not been incubated with the azide-modified amino acid but are otherwise subjected to the same labeling and washing procedures with Bdp 650/665 DBCO. A significant reduction in fluorescence in the control group validates that the observed signal is a direct result of the specific reaction between the dye and the incorporated azide.
Applications in Research and Drug Development
The unique properties of Bdp 650/665 DBCO make it a valuable tool in various research and development domains:
-
Live-Cell Imaging: Tracking the dynamics of specific proteins or glycans in their native cellular environment.[3]
-
Antibody-Drug Conjugate (ADC) Development: Precisely attaching fluorescent payloads to antibodies for visualization and tracking of their cellular uptake and trafficking.[3]
-
Cell Surface Labeling: Probing and visualizing cell surface biomolecules to study cellular communication and interactions.[3]
-
Radiopharmaceutical Development: As a fluorescent counterpart in dual-modal imaging agents for both fluorescence and nuclear imaging.[3]
Conclusion
Bdp 650/665 DBCO stands out as a high-performance far-red fluorescent probe for the specific labeling of biomolecules through copper-free click chemistry. Its excellent photophysical properties, combined with the bioorthogonality of the SPAAC reaction, provide researchers with a robust method for a wide range of applications, from fundamental cell biology to the development of novel therapeutics. By understanding its core characteristics and following optimized protocols, scientists can effectively leverage this powerful tool to gain deeper insights into complex biological systems.
References
- Benchchem. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO: Application Notes and Protocols for Researchers.
- BroadPharm. (n.d.). BDP 650/665 DBCO.
- Lumiprobe. (n.d.). BDP® 650/665 DBCO.
- TargetMol Chemicals. (n.d.). red fluorescent dye.
- van de Watering, F. C., et al. (2022). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry.
- van de Watering, F. C., et al. (2022). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. PMC.
- Lee, J. S., et al. (2022). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI.
- Lumiprobe. (n.d.). BDP® 650/665 lipid stain.
- BroadPharm. (n.d.). BDP 650/665 azide.
- Lumiprobe. (n.d.). BDP® 650/665 in Fluorophores.
- Antibodies.com. (n.d.). BDP 650/665 alkyne (A270085).
- ResearchGate. (2021). (a) Strain‐promoted azide‐alkyne cycloaddition (SPAAC) to afford a....
- BroadPharm. (n.d.). BDP 650/665 alkyne, 2006345-40-8.
- Xi'an ruixi Biological Technology Co. (n.d.). Product Information.
- AxisPharm. (n.d.). BDP 650/665 maleimide.
- BOC Sciences. (n.d.). BODIPY Dyes.
- Ala Biolab. (n.d.). Lumiprobe.
- BOC Sciences. (n.d.). BDP 650/665 azide.
- MedKoo Biosciences. (n.d.). BDP 650/665 DBCO.
- Antibodies.com. (n.d.). BDP 650/665 X NHS ester (A270088).
- BOC Sciences. (n.d.). BODIPY Dyes: Definition, Structure, Synthesis and Uses.
- Fisher Scientific. (n.d.). eMolecules Broadpharm / BDP 650/665 DBCO / 1mg / 761705876 / BP-28963.
- Divbio Science Europe. (n.d.). BDP 650/665 DBCO, 100 mg.
- Interchim. (n.d.). Classic fluorescent dyes conjugated to Alkyne and DBCO – for Click chemistry.
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. BDP 650/665 maleimide | AxisPharm [axispharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. BDP 650/665 DBCO | BroadPharm [broadpharm.com]
- 6. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xi'an ruixi Biological Technology Co [ruixibiotech.com]
